Cas no 918864-99-0 (2-(2-methylpropyl)phenylmethanamine)

2-(2-Methylpropyl)phenylmethanamine is a substituted phenylmethanamine derivative characterized by the presence of a 2-methylpropyl group at the ortho position of the phenyl ring. This structural modification imparts distinct steric and electronic properties, influencing its reactivity and potential applications in organic synthesis. The compound may serve as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, or specialty chemicals, where its amine functionality allows for further derivatization. Its branched alkyl chain may enhance lipophilicity, potentially improving solubility in nonpolar matrices. Careful handling is advised due to the reactive nature of primary amines. Analytical methods such as GC-MS or NMR are recommended for purity verification.
2-(2-methylpropyl)phenylmethanamine structure
918864-99-0 structure
Product name:2-(2-methylpropyl)phenylmethanamine
CAS No:918864-99-0
MF:C11H17N
MW:163.259382963181
CID:4665027
PubChem ID:58788993

2-(2-methylpropyl)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2-(2-methylpropyl)-
    • [2-(2-methylpropyl)phenyl]methanamine
    • 2-(2-methylpropyl)phenylmethanamine
    • Inchi: 1S/C11H17N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8,12H2,1-2H3
    • InChI Key: XGOPTCBJWXMHRV-UHFFFAOYSA-N
    • SMILES: C1(CN)=CC=CC=C1CC(C)C

2-(2-methylpropyl)phenylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-175009-10.0g
[2-(2-methylpropyl)phenyl]methanamine
918864-99-0 93%
10g
$4545.0 2023-06-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00975809-1g
[2-(2-Methylpropyl)phenyl]methanamine
918864-99-0 95%
1g
¥7573.0 2024-04-17
Enamine
EN300-175009-1.0g
[2-(2-methylpropyl)phenyl]methanamine
918864-99-0 93%
1g
$1057.0 2023-06-03
Enamine
EN300-175009-1g
[2-(2-methylpropyl)phenyl]methanamine
918864-99-0 93%
1g
$1057.0 2023-09-20
1PlusChem
1P01BDGL-500mg
[2-(2-methylpropyl)phenyl]methanamine
918864-99-0 93%
500mg
$951.00 2025-03-19
A2B Chem LLC
AW09477-500mg
[2-(2-methylpropyl)phenyl]methanamine
918864-99-0 93%
500mg
$903.00 2024-07-18
1PlusChem
1P01BDGL-50mg
[2-(2-methylpropyl)phenyl]methanamine
918864-99-0 93%
50mg
$308.00 2025-03-19
1PlusChem
1P01BDGL-2.5g
[2-(2-methylpropyl)phenyl]methanamine
918864-99-0 93%
2.5g
$2337.00 2025-03-19
A2B Chem LLC
AW09477-100mg
[2-(2-methylpropyl)phenyl]methanamine
918864-99-0 93%
100mg
$421.00 2024-07-18
A2B Chem LLC
AW09477-5g
[2-(2-methylpropyl)phenyl]methanamine
918864-99-0 93%
5g
$3262.00 2024-07-18

Additional information on 2-(2-methylpropyl)phenylmethanamine

Professional Introduction to Compound with CAS No. 918864-99-0 and Product Name: 2-(2-methylpropyl)phenylmethanamine

2-(2-methylpropyl)phenylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 918864-99-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This introduction aims to provide a comprehensive overview of its chemical properties, potential applications, and recent advancements in its study, emphasizing its relevance in modern drug discovery and synthetic methodologies.

The molecular structure of 2-(2-methylpropyl)phenylmethanamine consists of a phenyl ring substituted with an N-methylpropyl group, which confers unique physicochemical properties that make it a valuable intermediate in organic synthesis. The presence of the secondary amine functionality (–NH₂) further enhances its reactivity, allowing for diverse chemical transformations that are pivotal in the development of novel bioactive molecules.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of structural motifs derived from aromatic amines due to their demonstrated efficacy in modulating biological pathways. 2-(2-methylpropyl)phenylmethanamine has emerged as a key building block in the synthesis of pharmacophores targeting various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and inflammatory conditions. Its incorporation into drug candidates has been investigated for its potential to enhance binding affinity and metabolic stability.

One of the most compelling aspects of 2-(2-methylpropyl)phenylmethanamine is its role as a precursor in the development of enzyme inhibitors. The secondary amine moiety provides a suitable scaffold for hydrogen bonding interactions with active sites of enzymes, making it an attractive candidate for designing molecules that selectively inhibit pathogenic processes. Recent studies have highlighted its utility in generating inhibitors of enzymes involved in metabolic syndromes, where its structural features contribute to improved pharmacokinetic profiles.

The synthesis of 2-(2-methylpropyl)phenylmethanamine has been optimized through various methodologies, including reductive amination and nucleophilic substitution reactions. Advanced techniques such as flow chemistry have been employed to enhance yield and purity, aligning with the growing demand for sustainable and scalable synthetic routes. These advancements not only facilitate large-scale production but also minimize waste generation, aligning with green chemistry principles.

From a computational chemistry perspective, 2-(2-methylpropyl)phenylmethanamine has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the rational design of derivatives with enhanced therapeutic potential. These computational approaches are increasingly integral to drug discovery pipelines, enabling researchers to predict binding affinities and optimize molecular properties before experimental validation.

The pharmacological evaluation of 2-(2-methylpropyl)phenylmethanamine and its derivatives has revealed promising activities in preclinical models. Notably, studies have demonstrated its ability to modulate neurotransmitter systems relevant to neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier has been particularly noteworthy, suggesting its potential as a lead molecule for therapies targeting central nervous system disorders. Further investigation into its pharmacodynamics and safety profile is warranted to explore its full therapeutic spectrum.

In conclusion, 2-(2-methylpropyl)phenylmethanamine (CAS No. 918864-99-0) represents a significant compound in pharmaceutical research due to its versatile structural features and functional properties. Its role as an intermediate in drug synthesis, coupled with recent advancements in synthetic methodologies and computational studies, underscores its importance in modern medicinal chemistry. As research continues to uncover new applications for this compound, it is poised to contribute further to the development of innovative therapeutic strategies across multiple disease areas.

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